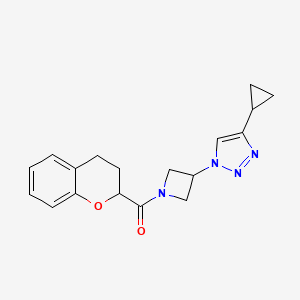

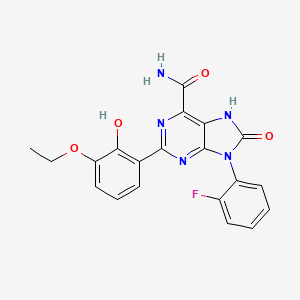

chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Activity in Organic Reactions

Chroman derivatives like chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have been explored for their catalytic properties in organic reactions. For instance, a catalyst based on the tris(triazolyl)methanol-Cu(I) structure, related to chroman derivatives, showed high activity in Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis under mild conditions with high efficiency (Ozcubukcu et al., 2009).

Synthesis of Oxazolidinones

Chroman-based compounds have been used in the synthesis of oxazolidinones, which are important in various chemical processes. For example, (Salen)chromium(III)/DMAP demonstrated effective catalysis for the synthesis of 5-substituted oxazolidinones from carbon dioxide and aziridines, highlighting the utility of chroman derivatives in sustainable chemistry (Miller & Nguyen, 2004).

Anticancer Drug Synthesis

Chroman-based compounds, including 2-arylazolylchromones and 2-triazolylchromones, have been studied for their potential in anticancer drug synthesis. These compounds have shown cytotoxicity against various cancer cell lines, with specific structures demonstrating high tumor-specificity. This research contributes to the development of novel anticancer agents (Nagai et al., 2019).

Studies on Solvatochromism and Biological Properties

Research on chroman derivatives has also included their solvatochromism and biological properties. A study on macrocyclic azo–azomethine dyes based on triazine and chroman structures evaluated their solvatochromic behavior and biological activities, which are crucial for applications in dye chemistry and biology (Ghasemian et al., 2014).

Development of Novel Heterocyclic Scaffolds

Chroman derivatives have been integral in synthesizing novel heterocyclic scaffolds, such as N-fused tricyclic derivatives and various substituted chroman compounds. These syntheses have applications in pharmaceuticals and materials science (Balwe & Jeong, 2018).

Structural and Physicochemical Studies

Detailed studies on the structural and physicochemical properties of chroman derivatives, including X-ray crystallography and thermal analysis, have provided insights into their stability and reactivity. These studies are essential for their applications in various scientific fields (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Dihydroorotate Dehydrogenase Inhibitors

In medicinal chemistry, chroman-based triazole derivatives have been explored as inhibitors of human dihydroorotate dehydrogenase, a target for immunosuppressive and anticancer drugs. This research contributes to the development of new therapeutics (Gong et al., 2017).

Mechanism of Action

Target of Action

Chromanone analogs have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that chroman-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone might interact with its targets in a similar manner.

Biochemical Pathways

Chromanone analogs have been associated with diverse biological activities, implying that they may influence multiple biochemical pathways .

Result of Action

Chromanone analogs have been associated with diverse biological activities, suggesting that they may have various molecular and cellular effects .

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(17-8-7-13-3-1-2-4-16(13)24-17)21-9-14(10-21)22-11-15(19-20-22)12-5-6-12/h1-4,11-12,14,17H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQLKJLRTPIZDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4CCC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

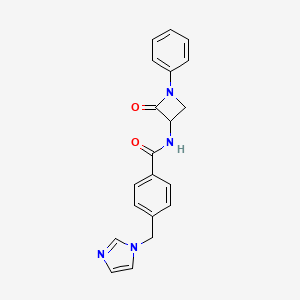

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)

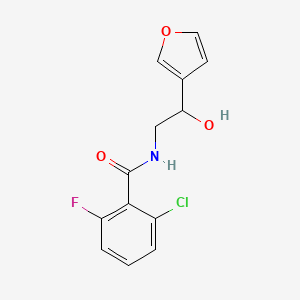

![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)

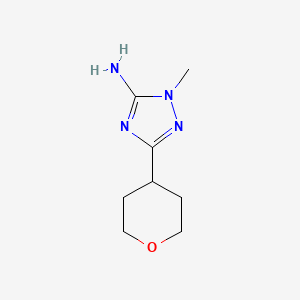

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)

![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)